molecular formula C11H14O2 B1583399 Isopropyl phenylacetate CAS No. 4861-85-2

Isopropyl phenylacetate

Cat. No.: B1583399
CAS No.: 4861-85-2
M. Wt: 178.23 g/mol
InChI Key: SSMBXPJYHMZLOJ-UHFFFAOYSA-N
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Description

Isopropyl phenylacetate: is an organic compound with the molecular formula C11H14O2 . It is an ester formed from phenylacetic acid and isopropanol. This compound is known for its pleasant fragrance, often described as honey-like, and is used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Isopropyl phenylacetate can be synthesized through the esterification of phenylacetic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

    Industrial Production Methods: Industrially, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water formed during the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Isopropyl phenylacetate can undergo hydrolysis in the presence of an acid or base to yield phenylacetic acid and isopropanol.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of phenylacetaldehyde.

    Oxidation: Oxidation of this compound can produce phenylacetic acid through the use of strong oxidizing agents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Phenylacetic acid and isopropanol.

    Reduction: Phenylacetaldehyde.

    Oxidation: Phenylacetic acid.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: Isopropyl phenylacetate is used as an intermediate in the synthesis of various pharmaceuticals due to its reactivity and functional groups.

    Flavor and Fragrance Industry: Its pleasant aroma makes it a valuable compound in the formulation of perfumes and flavoring agents.

Biology and Medicine:

    Drug Development: Research into esters like this compound has led to the development of new drug candidates with potential therapeutic applications.

Industry:

    Manufacturing: Used in the production of other esters and organic compounds, contributing to the synthesis of materials with specific properties.

Mechanism of Action

Mechanism:

    Ester Hydrolysis: The ester bond in isopropyl phenylacetate can be cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of phenylacetic acid and isopropanol.

    Reduction and Oxidation: The compound can undergo reduction to form phenylacetaldehyde or oxidation to form phenylacetic acid, depending on the reagents and conditions used.

Molecular Targets and Pathways:

    Enzymatic Hydrolysis: Enzymes such as esterases can catalyze the hydrolysis of this compound, facilitating its breakdown in biological systems.

Comparison with Similar Compounds

    Ethyl phenylacetate: Similar ester with ethyl group instead of isopropyl, used in flavors and fragrances.

    Methyl phenylacetate: Another ester with a methyl group, also used in the fragrance industry.

    Isopropyl acetate: An ester with a simpler structure, used as a solvent and in fragrances.

Uniqueness:

    Fragrance Profile: Isopropyl phenylacetate has a unique honey-like aroma that distinguishes it from other esters.

    Reactivity: The presence of the isopropyl group influences its reactivity and the types of reactions it can undergo compared to other similar esters.

Properties

IUPAC Name

propan-2-yl 2-phenylacetate
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InChI

InChI=1S/C11H14O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
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InChI Key

SSMBXPJYHMZLOJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)CC1=CC=CC=C1
Source PubChem
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Molecular Formula

C11H14O2
Record name ISOPROPYL PHENYLACETATE
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DSSTOX Substance ID

DTXSID1025483
Record name Isopropyl phenylacetate
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Molecular Weight

178.23 g/mol
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Physical Description

Isopropyl phenylacetate is a clear pale yellow liquid. (NTP, 1992), Colourless liquid; powerful ethereal or winey-honey-like, sweet odour
Record name ISOPROPYL PHENYLACETATE
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Record name Isopropyl phenylacetate
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Boiling Point

486 to 489 °F at 760 mmHg (NTP, 1992), 157.00 to 165.00 °C. @ 12.00 mm Hg
Record name ISOPROPYL PHENYLACETATE
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Record name Isopropyl phenylacetate
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Flash Point

203 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
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Record name Isopropyl phenylacetate
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Density

1.3 at 70.7 °F (NTP, 1992) - Denser than water; will sink, 1.006-1.012 (20°)
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Record name Isopropyl phenylacetate
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CAS No.

4861-85-2
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Record name Isopropyl Phenylacetate
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Record name Benzeneacetic acid, 1-methylethyl ester
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Record name ISOPROPYL PHENYLACETATE
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Record name Isopropyl phenylacetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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